Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a carboxylate ester group at the 3-position of the biphenyl structure and an isopropyl group at the 4’-position. The biphenyl core is a common structural motif in organic chemistry, known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Esterification: The carboxylic acid group at the 3-position of the biphenyl is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors for the Suzuki-Miyaura coupling, ensuring efficient heat and mass transfer. The esterification step can be performed in large batch reactors with appropriate temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can undergo substitution reactions such as nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nitration: Nitro derivatives of the biphenyl compound.
Reduction: Alcohol derivatives of the ester group.
Oxidation: Carboxylic acid derivatives of the isopropyl group.
Scientific Research Applications
Methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The biphenyl core can intercalate with DNA, potentially affecting gene expression and cellular functions . The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Isopropylbiphenyl: Similar structure but lacks the carboxylate ester group.
Methyl biphenyl-3-carboxylate: Similar structure but lacks the isopropyl group.
Uniqueness
Methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the isopropyl group and the carboxylate ester group, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound exhibited an IC50 value indicating significant cytotoxicity at low concentrations.
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast) | 10.5 |
HepG2 (Liver) | 15.2 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by increased caspase-3 activity and morphological changes in treated cells.
Enzyme Inhibition
This compound has been shown to interact with specific enzymes, modulating their activity. For instance, it acts as a competitive inhibitor of certain kinases involved in cell signaling pathways. This interaction is crucial for its anticancer effects as it disrupts the signaling required for tumor growth and survival.
Study 1: Antitumor Activity in Mice Models
In a study published in Journal of Medicinal Chemistry, researchers evaluated the in vivo antitumor efficacy of this compound using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study reported:
- Tumor Volume Reduction : 45% decrease after 21 days of treatment.
- Survival Rate : Increased survival rate by 30% compared to untreated controls.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its biological effects. Using molecular docking studies, researchers identified key binding sites on target proteins that interact with this compound. The results indicated strong binding affinities that correlate with its observed biological activities.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-12(2)13-7-9-14(10-8-13)15-5-4-6-16(11-15)17(18)19-3/h4-12H,1-3H3 |
InChI Key |
OHWQRYMEJWQUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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